
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a pyrrolidinylcarbonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable acyl chloride to form the pyrrolidinylcarbonyl intermediate.
Aromatic Substitution: The intermediate is then subjected to a Friedel-Crafts acylation reaction with a trifluoromethylbenzoic acid derivative to introduce the trifluoromethyl group.
Final Coupling: The final step involves coupling the substituted benzoic acid with the pyrrolidinylcarbonyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidinylcarbonyl group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyrrolidinylcarbonylphenyl)-4-trifluoromethylbenzoic acid
- 3-(3-Pyrrolidinylcarbonylphenyl)-5-difluoromethylbenzoic acid
- 3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzamide
Uniqueness
3-(3-Pyrrolidinylcarbonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the trifluoromethyl group and the pyrrolidinylcarbonyl group on the benzoic acid core. This unique arrangement imparts distinct chemical and physical properties, such as increased stability, enhanced reactivity, and specific biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c20-19(21,22)16-10-14(9-15(11-16)18(25)26)12-4-3-5-13(8-12)17(24)23-6-1-2-7-23/h3-5,8-11H,1-2,6-7H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFGPCSRSANPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692118 |
Source
|
Record name | 3'-(Pyrrolidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-50-7 |
Source
|
Record name | 3'-(Pyrrolidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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